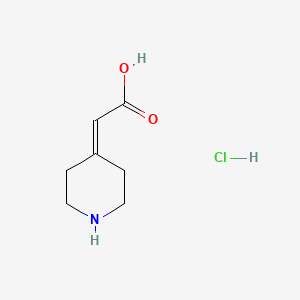
2-(Piperidin-4-ylidene)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Piperidin-4-ylidene)acetic acid hydrochloride” is a chemical compound with the CAS Number: 84839-57-6. It has a molecular weight of 177.63 . The IUPAC name for this compound is 4-piperidinylideneacetic acid hydrochloride . It is a solid substance stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The molecular formula of “2-(Piperidin-4-ylidene)acetic acid hydrochloride” is C7H12ClNO2 . The InChI Code is 1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H .Physical And Chemical Properties Analysis
“2-(Piperidin-4-ylidene)acetic acid hydrochloride” is a solid substance . It is stored at room temperature under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Drug Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its piperidine moiety is a common structural feature in many drugs, contributing to their pharmacological properties. It can be used to synthesize derivatives that act as active pharmaceutical ingredients (APIs) in medications for treating a range of conditions, from neurological disorders to inflammation .
Biological Activity Studies
Researchers utilize 2-(Piperidin-4-ylidene)acetic acid hydrochloride to study its biological activity, particularly its interaction with biological receptors. These studies can lead to the development of new therapeutic agents that target specific receptors within the body .
Chemical Research
In chemical research, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be further evaluated for various potential applications .
PROTAC Development
2-(Piperidin-4-ylidene)acetic acid hydrochloride: is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target proteins for degradation, offering a new approach to drug development .
Material Science
The compound’s unique properties make it suitable for use in material science, particularly in the development of new polymers with specific characteristics. It can be incorporated into polymer chains to alter their physical properties .
Analytical Chemistry
In analytical chemistry, 2-(Piperidin-4-ylidene)acetic acid hydrochloride can be used as a standard or reagent in various chemical analyses. It helps in the quantification and identification of substances within a sample .
Agricultural Chemistry
The piperidine structure of the compound is also explored in agricultural chemistry for the development of new pesticides and herbicides. Its ability to interact with biological systems can be harnessed to control pests and weeds effectively .
Educational Purposes
Lastly, this compound is used in academic settings for educational purposes. It provides a practical example for students learning about organic synthesis, reaction mechanisms, and the pharmacological relevance of heterocyclic compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-piperidin-4-ylideneacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h5,8H,1-4H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQZNJQEGSCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574376 |
Source


|
| Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylidene)acetic acid hydrochloride | |
CAS RN |
84839-57-6 |
Source


|
| Record name | (Piperidin-4-ylidene)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)






![4-[(3-Fluorophenyl)methylidene]piperidine](/img/structure/B1368927.png)